N,N'-bis[4-(acetylamino)phenyl]terephthalamide
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Overview
Description
N,N’-bis[4-(acetylamino)phenyl]terephthalamide is an aromatic diamine compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two acetylamino groups attached to phenyl rings, which are connected through a terephthalamide linkage. This compound is of interest due to its potential use in the synthesis of high-performance polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(acetylamino)phenyl]terephthalamide typically involves the reaction of 1,4-phenyleneamine (PDA) with dimethyl terephthalate (DMT) in the presence of a catalyst such as sodium hydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Preparation of the Monomer: PDA and DMT are reacted in the presence of sodium hydride at a temperature of around 40°C.
Polymerization: The resulting monomer can be further polymerized to form poly(amide-imide) polymers, which exhibit excellent thermal stability and mechanical properties.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[4-(acetylamino)phenyl]terephthalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(acetylamino)phenyl]terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The acetylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N,N’-bis[4-(acetylamino)phenyl]terephthalamide has several scientific research applications, including:
Biology: The compound’s derivatives may be explored for potential biological activities and applications in drug development.
Medicine: Research into its potential therapeutic properties and use in medical devices is ongoing.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(acetylamino)phenyl]terephthalamide involves its interaction with specific molecular targets and pathways. The acetylamino groups and terephthalamide linkage play a crucial role in its reactivity and interactions. The compound’s effects are mediated through its ability to form stable complexes and participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(p-aminophenyl)terephthalamide: This compound is similar in structure but lacks the acetyl groups, which can influence its reactivity and applications.
N,N’-bis[4-(acetylamino)sulfonyl]phenyl]terephthalamide:
Uniqueness
N,N’-bis[4-(acetylamino)phenyl]terephthalamide is unique due to its specific structural features, which confer distinct thermal stability, chemical resistance, and mechanical properties. These characteristics make it suitable for specialized applications in advanced materials and high-performance polymers.
Properties
IUPAC Name |
1-N,4-N-bis(4-acetamidophenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15(29)25-19-7-11-21(12-8-19)27-23(31)17-3-5-18(6-4-17)24(32)28-22-13-9-20(10-14-22)26-16(2)30/h3-14H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINTUGNRRFXDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873886 |
Source
|
Record name | N,N'-Bis(4-acetamidophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300726-80-1 |
Source
|
Record name | N,N'-Bis(4-acetamidophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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